2-[(4-bromophenyl)amino]-4,6-dimethylnicotinamide
Overview
Description
2-[(4-bromophenyl)amino]-4,6-dimethylnicotinamide, also known as BPN, is a chemical compound that has gained attention in the field of scientific research due to its potential therapeutic applications. BPN belongs to the class of nicotinamide derivatives and has been studied extensively for its biochemical and physiological effects.
Mechanism of Action
2-[(4-bromophenyl)amino]-4,6-dimethylnicotinamide exerts its therapeutic effects by inhibiting the activity of enzymes such as cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS), which are involved in the inflammatory response. This compound also activates the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which plays a key role in the regulation of oxidative stress.
Biochemical and physiological effects:
This compound has been found to exhibit a range of biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-alpha). This compound has also been found to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest.
Advantages and Limitations for Lab Experiments
2-[(4-bromophenyl)amino]-4,6-dimethylnicotinamide has several advantages for use in lab experiments. It is relatively easy to synthesize and is stable under standard laboratory conditions. However, this compound has some limitations, including its low solubility in water and its potential toxicity at high concentrations.
Future Directions
There are several future directions for the study of 2-[(4-bromophenyl)amino]-4,6-dimethylnicotinamide. One potential area of research is the development of this compound-based drugs for the treatment of neurodegenerative diseases. Another area of research is the investigation of this compound's potential as an anti-cancer agent. Additionally, further studies are needed to fully understand the mechanisms of action of this compound and to optimize its therapeutic potential.
Conclusion:
In conclusion, this compound is a promising chemical compound that has gained attention in the field of scientific research due to its potential therapeutic applications. This compound has been found to exhibit anti-inflammatory, anti-cancer, and anti-microbial properties, and has been studied for its potential use in the treatment of neurodegenerative diseases. Further research is needed to fully understand the mechanisms of action of this compound and to optimize its therapeutic potential.
Scientific Research Applications
2-[(4-bromophenyl)amino]-4,6-dimethylnicotinamide has been studied for its potential therapeutic applications in various scientific research fields. It has been found to exhibit anti-inflammatory, anti-cancer, and anti-microbial properties. This compound has also been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
properties
IUPAC Name |
2-(4-bromoanilino)-4,6-dimethylpyridine-3-carboxamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14BrN3O/c1-8-7-9(2)17-14(12(8)13(16)19)18-11-5-3-10(15)4-6-11/h3-7H,1-2H3,(H2,16,19)(H,17,18) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YXOFFANXOBTRPP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=C1C(=O)N)NC2=CC=C(C=C2)Br)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14BrN3O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.18 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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